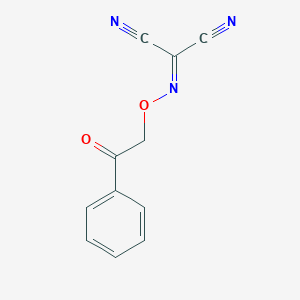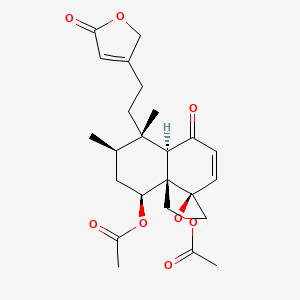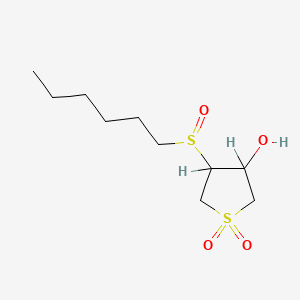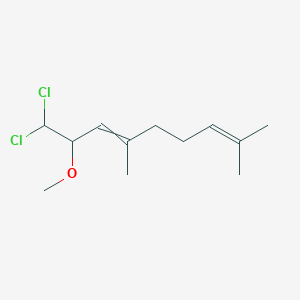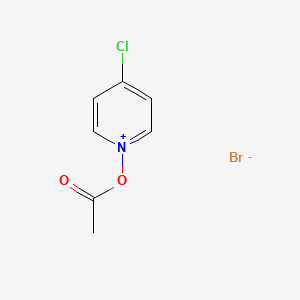
1-(Acetyloxy)-4-chloropyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Acetyloxy)-4-chloropyridin-1-ium bromide is an organic compound that features both an acetyloxy group and a chloropyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide typically involves the reaction of 4-chloropyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloropyridine} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Acetyloxy)-4-chloropyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide derivative, while oxidation may produce a carboxylic acid derivative.
Applications De Recherche Scientifique
1-(Acetyloxy)-4-chloropyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Acetyloxy)-4-chloropyridin-1-ium bromide involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The chloropyridinium ion can interact with various biological molecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Acetyloxy)-2-chloropyridin-1-ium bromide
- 1-(Acetyloxy)-3-chloropyridin-1-ium bromide
- 1-(Acetyloxy)-5-chloropyridin-1-ium bromide
Uniqueness
1-(Acetyloxy)-4-chloropyridin-1-ium bromide is unique due to the specific positioning of the acetyloxy and chloro groups on the pyridinium ring. This unique structure imparts distinct chemical properties and reactivity compared to its isomers.
Propriétés
Numéro CAS |
78378-17-3 |
|---|---|
Formule moléculaire |
C7H7BrClNO2 |
Poids moléculaire |
252.49 g/mol |
Nom IUPAC |
(4-chloropyridin-1-ium-1-yl) acetate;bromide |
InChI |
InChI=1S/C7H7ClNO2.BrH/c1-6(10)11-9-4-2-7(8)3-5-9;/h2-5H,1H3;1H/q+1;/p-1 |
Clé InChI |
WMJZAFJIAWPOSN-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[N+]1=CC=C(C=C1)Cl.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


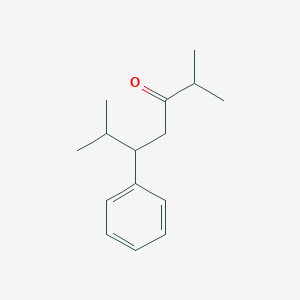
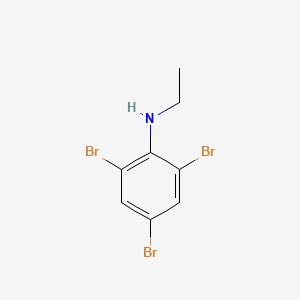

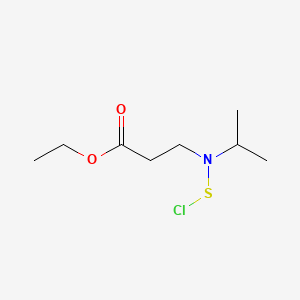
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
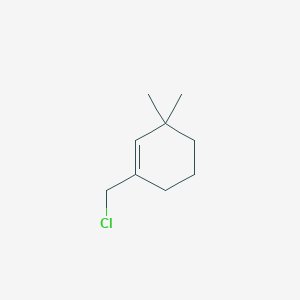
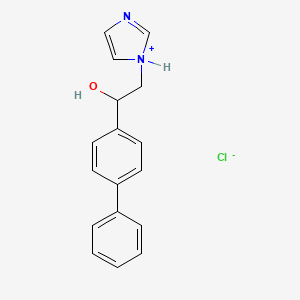
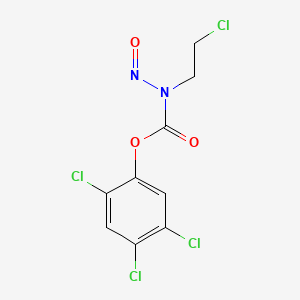
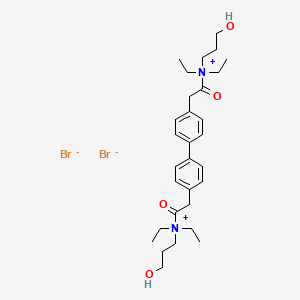
![Diethyl 2-[2-(acetyloxy)bicyclo[2.2.1]heptan-2-yl]butanedioate](/img/structure/B14431729.png)
